1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
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Description
1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (abbreviated as 4-BPS-TFM) is a heterocyclic compound that has been used in a variety of scientific research applications. 4-BPS-TFM is a synthetic compound that has been extensively studied for its potential biochemical and physiological effects. It is a versatile compound that has been used for a variety of research purposes, including drug design and development, as well as inorganic and organic synthesis.
Scientific Research Applications
Synthesis and Structural Characterization
- A study detailed the synthesis of diazepine derivatives, including 1,4-diazepine, through a one-pot double condensation reaction. These compounds were characterized using elemental analysis, FT-IR, and multinuclear NMR spectroscopy, in addition to single-crystal X-ray diffraction analysis (Ahumada et al., 2016).
Biological Activity and Pharmacological Screening 2. Novel 1H-1,4-diazepines, like the compound , have been synthesized and screened for antimicrobial, antifungal, and anthelmintic activities, demonstrating their potential in biological applications (Saingar et al., 2011).
Chemical Reactivity and Substitution Studies 3. Research on 2,3-dihydro-1H-1,4-diazepines has shown that bromination usually occurs at the 6-position, with phenyl substituents generally remaining unaffected. This study provides insight into the reactivity and substitution patterns of diazepine compounds (Gorringe et al., 1969).
Sulfonyl Group Migration in Synthesis 4. A study described the synthesis of 1,4-diazepines through sulfonyl group migration, demonstrating a method of forming C-sulfonylated 1,4-diazepines. This technique could be relevant for the synthesis of related diazepine compounds (Heo et al., 2020).
Catalytic Reactions and Compound Formation 5. The rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles has been used to prepare air-stable azomethine ylides, leading to the formation of biologically active 1,4-diazepine compounds (Lee et al., 2014).
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-5-(trifluoromethyl)-2,3-dihydro-1,4-diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2O2S/c13-9-1-3-10(4-2-9)21(19,20)18-7-5-11(12(14,15)16)17-6-8-18/h1-5,7H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRACTDDFRLXRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC(=N1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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